

A Technical Guide to O-Desmethyl Gefitinib D8 for Research Professionals

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Compound of Interest		
Compound Name:	O-Desmethyl gefitinib D8	
Cat. No.:	B12430839	Get Quote

Introduction: O-Desmethyl gefitinib-d8 is the stable isotope-labeled analog of O-Desmethyl gefitinib, a principal active metabolite of the anticancer drug Gefitinib.[1][2] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy.[3][4][5] The deuterated form, **O-Desmethyl gefitinib D8**, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the metabolite in biological samples through mass spectrometry. This guide provides an overview of its commercial availability, technical specifications, and relevant biological context for researchers and drug development professionals.

Commercial Availability and Specifications

O-Desmethyl gefitinib D8 is available from several specialized chemical suppliers that provide reference standards for research purposes. The product is typically intended for laboratory use only and is accompanied by a Certificate of Analysis detailing its purity and identity. Below is a comparative summary of suppliers and key product specifications.

Table 1: Commercial Suppliers of O-Desmethyl Gefitinib D8



Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Clearsynth	CS-O-47487	C21H14D8ClFN4O 3	440.93	Provides Certificate of Analysis. Pricing available upon request.
Artis Standards	AC0167	C21H14D8ClFN4O 3	440.93	Listed as a stable isotope product for Gefitinib.
Acanthus Research	ACB-161030- 0030	C21H14D8ClFN4O	N/A	Labeled as a stable isotope reference standard.
Toronto Research Chemicals (TRC)	D291683	N/A	N/A	Available through distributors like Biomall.
TargetMol	T19489	N/A	N/A	Listed as a research chemical.
MedChemExpres s	HY-112399S	N/A	N/A	Described as a deuterium-labeled active metabolite of Gefitinib.

Table 2: General Technical Specifications



Parameter	Value	Source
Chemical Name	4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d8	Clearsynth
Parent Drug	Gefitinib	Acanthus Research
Metabolite CAS Number	847949-49-9 (for non- deuterated form)	ChemicalBook
Typical Purity	≥95%	Sigma-Aldrich (for non- deuterated)
Appearance	Yellow Solid	ChemicalBook (for non- deuterated)
Storage Conditions	-20°C Freezer or -80°C for long-term storage	ChemicalBook, MedChemExpress

Experimental Protocols: Quality Control and Analysis

While specific experimental protocols for the application of **O-Desmethyl gefitinib D8** are experiment-dependent, the quality control (QC) process for verifying the identity and purity of such a reference standard is critical. The methods below are representative of a typical workflow detailed in a supplier's Certificate of Analysis.

- 1. Identity Confirmation by Mass Spectrometry (MS)
- Objective: To confirm the molecular weight of the compound.
- Methodology:
 - A small sample of the compound is dissolved in an appropriate solvent (e.g., Methanol or DMSO).
 - The solution is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).



- The instrument is operated in positive ion mode to detect the protonated molecule [M+H]+.
- The observed mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the deuterated compound. The expected mass should correspond to C₂₁H₁₅D₈ClFN₄O₃+.
- 2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
- Objective: To assess the purity of the compound by separating it from any potential impurities.
- · Methodology:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Gradient: A time-dependent linear gradient from low to high percentage of Mobile Phase
 B.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a specified wavelength (e.g., 254 nm).
 - Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area in the chromatogram.
- 3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure and the position of the deuterium labels.
- · Methodology:
 - The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
 - ¹H NMR and ¹³C NMR spectra are acquired.

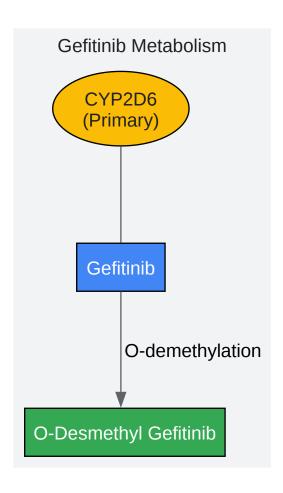


- The ¹H NMR spectrum is analyzed to confirm the absence of proton signals at the sites of deuteration when compared to the spectrum of the non-deuterated standard.
- The chemical shifts and coupling constants of the remaining protons should match the expected structure.

Biological and Experimental Workflow Visualizations

Metabolic Pathway of Gefitinib

Gefitinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. One of the main metabolic pathways is the O-demethylation of the methoxy substituent on the quinazoline ring, which is mediated predominantly by the CYP2D6 enzyme, to form O-Desmethyl gefitinib.



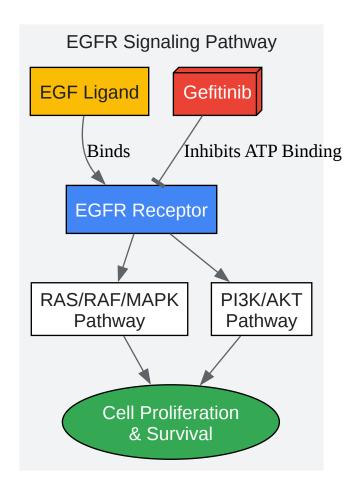


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Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

EGFR Signaling Pathway Inhibition

Gefitinib functions by binding to the ATP-binding site within the tyrosine kinase domain of EGFR. This competitive inhibition prevents EGFR autophosphorylation, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.



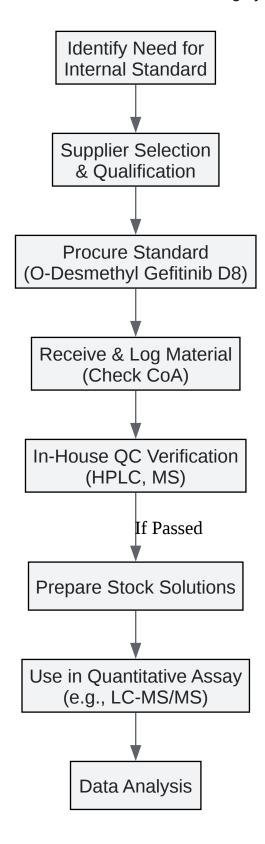
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Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

Workflow for Procurement and Use of an Internal Standard



The process of acquiring and utilizing a deuterated standard in a regulated or research environment follows a structured workflow to ensure data integrity.





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Caption: Standard workflow for acquiring and using a reference standard.

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